2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H29ClN4OS and its molecular weight is 469.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule characterized by a spirocyclic framework and multiple functional groups. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C25H29ClN4OS |
IUPAC Name | 2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide |
SMILES | CCN(CC1)CCC1(N=C1c(cc2)ccc2Cl)N=C1SCC(Nc1cc(C)c(C)cc1)=O |
Biological Activity Overview
This compound has been studied for various biological activities:
Antitumor Activity
Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, a study evaluating triazaspiro compounds found that they could inhibit cancer cell proliferation effectively. The compound's structure suggests potential interactions with key cellular targets involved in tumor growth and metastasis.
Antimicrobial Properties
The presence of sulfur and nitrogen in the compound's structure enhances its reactivity and may contribute to antimicrobial activity. Preliminary studies have shown that related compounds exhibit moderate to strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's design includes features that could inhibit specific enzymes such as acetylcholinesterase (AChE). Enzyme inhibition studies have demonstrated that related compounds can serve as effective AChE inhibitors, which is crucial for treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR analysis of triazaspiro compounds indicates that:
- Functional Groups: The presence of electron-withdrawing groups like chlorine enhances biological activity.
- Spirocyclic Framework: This unique structure contributes to the rigidity and specificity of interactions with biological targets.
A study involving similar compounds revealed that modifications to the side chains significantly affected their potency against cancer cell lines .
Case Studies
Several case studies highlight the biological potential of this compound:
- Antitumor Efficacy: A study on triazaspiro derivatives showed promising results against multiple cancer cell lines including Mia PaCa-2 and PANC-1. The lead compound exhibited an IC50 value indicating strong cytotoxicity .
- Antimicrobial Screening: Compounds structurally related to the target compound were tested against Candida albicans and displayed notable inhibitory effects, suggesting that this compound could also possess antifungal properties .
- Enzyme Inhibition: Research on acetylcholinesterase inhibitors demonstrated that modifications in the triazole moiety could enhance binding affinity and selectivity towards the enzyme .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-6-8-20(26)9-7-19)24(29-25)32-16-22(31)27-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAHNOGJKPJQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.